molecular formula C16H11Cl2N3 B3868054 N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine

N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine

Cat. No.: B3868054
M. Wt: 316.2 g/mol
InChI Key: MPVSYTVPEJTOII-VXLYETTFSA-N
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Description

N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-aminoquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to around 90°C for 30 minutes, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: N-[(E)-(2,6-dichlorophenyl)methylamino]quinolin-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. It may also inhibit enzymes involved in critical biological pathways, leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine is unique due to its specific substitution pattern and the presence of both quinoline and dichlorophenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-13-5-3-6-14(18)12(13)10-19-21-16-9-8-11-4-1-2-7-15(11)20-16/h1-10H,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVSYTVPEJTOII-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine
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N-[(E)-(2,6-dichlorophenyl)methylideneamino]quinolin-2-amine

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